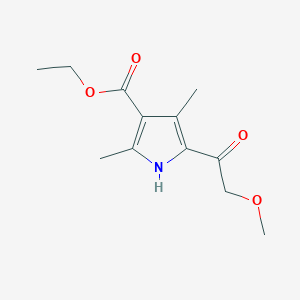

ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those containing nitrogen within a five-membered aromatic ring system. The compound is officially registered with the Chemical Abstracts Service number 1306739-44-5 and is catalogued in the PubChem database under the Compound Identification Number 56760837. The molecular formula C₁₂H₁₇NO₄ reflects the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms, with a calculated molecular weight of 239.27 grams per mole.

The compound possesses several recognized synonyms within chemical databases, including ethyl 5-(2-methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate and variations in capitalization and formatting that reflect different database conventions. The MFCD number MFCD19103527 provides an additional unique identifier within the Molecular Formula Database system. The systematic name precisely describes the substitution pattern, with the methoxyacetyl group positioned at the 5-position of the pyrrole ring, methyl substituents at the 2- and 4-positions, and an ethyl carboxylate group at the 3-position. This naming convention follows the standard numbering system for pyrrole derivatives, where the nitrogen atom is designated as position 1, and subsequent carbon atoms are numbered sequentially around the ring.

The structural complexity of this compound places it within the broader category of polysubstituted pyrroles, which represent an important class of heterocyclic compounds with diverse chemical and biological properties. The International Union of Pure and Applied Chemistry classification system recognizes this compound as a member of the pyrrole family, specifically categorized under aromatic heterocycles containing nitrogen. The presence of multiple functional groups, including ester, ketone, and ether moieties, further classifies this compound as a multifunctional heterocyclic derivative with potential for diverse chemical reactivity patterns.

Historical Context in Pyrrole Derivative Research

The development of pyrrole derivative research has its foundations in the pioneering work of nineteenth-century chemists, particularly the contributions of Carl Paal and Ludwig Knorr, who independently reported methods for pyrrole synthesis in 1884. The Paal-Knorr synthesis emerged as a fundamental methodology for constructing pyrrole rings from 1,4-diketones, establishing the groundwork for subsequent advances in heterocyclic chemistry. This historical foundation proved crucial for the later development of more complex pyrrole derivatives, including compounds such as ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate.

The evolution of pyrrole synthesis methodologies continued with the development of the Knorr pyrrole synthesis, which enabled the preparation of substituted pyrroles through the reaction of alpha-amino-ketones with compounds containing electron-withdrawing groups. This method became particularly valuable for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, historically known as Knorr's Pyrrole, which served as a prototype for understanding substitution patterns in pyrrole chemistry. The systematic study of such compounds provided essential insights into the reactivity and functionalization possibilities of the pyrrole framework.

The twentieth century witnessed significant advances in pyrrole chemistry with the introduction of the Hantzsch pyrrole synthesis, developed by Arthur Rudolf Hantzsch. This methodology employed beta-ketoesters with ammonia or primary amines and alpha-haloketones to generate substituted pyrroles, expanding the range of accessible substitution patterns. The mechanistic understanding of these reactions provided the theoretical foundation for designing more sophisticated pyrrole derivatives with specific functional group arrangements.

Contemporary developments in pyrrole synthesis have incorporated modern techniques such as the Van Leusen reaction, which utilizes tosylmethyl isocyanide in [3+2] cycloaddition reactions with electron-deficient olefins. This methodology has proven particularly valuable for accessing multi-substituted pyrrole derivatives under mild reaction conditions. The synthesis of compounds like ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate benefits from these accumulated synthetic methodologies, which enable precise control over substitution patterns and functional group incorporation.

Recent research has focused on developing one-pot synthetic approaches for complex pyrrole derivatives, as demonstrated in the synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate using Knorr methodology with ethyl acetoacetate and sodium nitrite as starting materials. These advances have made sophisticated pyrrole derivatives more accessible to researchers, facilitating their application in medicinal chemistry and materials science. The historical progression from simple pyrrole synthesis to complex multi-substituted derivatives reflects the maturation of heterocyclic chemistry as a discipline and its increasing relevance to pharmaceutical and materials applications.

Significance in Heterocyclic Chemistry

Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as both a synthetic target and a building block for more complex molecular architectures. The pyrrole framework represents one of the most fundamental heterocyclic systems in organic chemistry, characterized by its five-membered aromatic ring containing one nitrogen atom. This structural motif appears extensively in natural products, including the porphyrin systems found in chlorophyll and heme, as well as numerous alkaloids and pharmaceutical compounds.

The specific substitution pattern present in ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate provides multiple sites for further chemical modification, making it a valuable intermediate in synthetic organic chemistry. The presence of the ethyl carboxylate group at the 3-position enables standard ester chemistry, including hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives. The methoxyacetyl substituent at the 5-position introduces additional functionality that can participate in nucleophilic substitution reactions or serve as a protecting group for subsequent synthetic transformations.

The aromatic character of the pyrrole ring system contributes significantly to the compound's chemical behavior and biological activity potential. Pyrrole exhibits aromatic character due to the delocalization of the nitrogen lone pair electrons into the ring system, creating a 4n+2 aromatic system consistent with Hückel's rule. This aromaticity imparts stability to the ring system while maintaining reactivity at specific positions, particularly enabling electrophilic aromatic substitution reactions that can introduce additional functional groups or modify existing substituents.

From a medicinal chemistry perspective, pyrrole derivatives have demonstrated diverse biological activities, including antibacterial, antifungal, and anticancer properties. The multi-substituted nature of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate suggests potential for biological activity, as the various functional groups can interact with biological targets through multiple mechanisms. The ester functionality may enhance membrane permeability, while the methoxyacetyl group could participate in hydrogen bonding interactions with protein targets.

The compound's significance extends to materials science applications, where pyrrole derivatives serve as building blocks for conducting polymers and organic electronic materials. The electron-rich nature of the pyrrole ring system, combined with the electron-withdrawing effects of the carboxylate and acetyl substituents, creates interesting electronic properties that could be exploited in materials applications. The multiple functional groups also provide opportunities for polymerization or incorporation into larger molecular frameworks.

Contemporary research in heterocyclic chemistry increasingly focuses on the development of sustainable synthetic methodologies for accessing complex pyrrole derivatives. The synthesis of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate through established methodologies such as the Paal-Knorr or related approaches represents an important application of these principles. The continued development of new synthetic approaches, including microwave-assisted and mechanochemical methods, promises to enhance the accessibility of such compounds while reducing environmental impact.

Properties

IUPAC Name |

ethyl 5-(2-methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-17-12(15)10-7(2)11(13-8(10)3)9(14)6-16-4/h13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNWHULVLOSOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141368 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-44-5 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Summary

Step 1: Bromination of Propionaldehyde

Propionaldehyde undergoes bromination with bromine in an aprotic solvent (e.g., methylene dichloride or toluene) at 0–50 °C to yield 2-bromopropionaldehyde .- Reaction conditions: controlled temperature (0–50 °C), aprotic solvent to avoid side reactions.

- Yield: near quantitative (close to 100%) due to controlled conditions.

Step 2: Ring-Closure Reaction

2-bromopropionaldehyde is reacted with ethyl acetoacetate and ammonia under alkaline conditions at 0–50 °C to form the pyrrole ring, yielding 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.- Reaction time: 10–14 hours.

- Workup involves organic extraction (e.g., dichloromethane), drying (anhydrous sodium sulfate), solvent removal, and crystallization at low temperature (~0 °C).

- Advantages: mild conditions, high conversion, scalable for industrial production.

Reaction Conditions and Solvents

| Step | Reactants | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Propionaldehyde + Bromine | Methylene dichloride, toluene, or DMF/DMSO mixtures | 0–50 | 3–5 | Aprotic solvent, temperature control critical |

| 2 | 2-Bromopropionaldehyde + Ethyl acetoacetate + NH3 | None specified (aqueous ammonia) | 0–50 | 10–14 | Alkaline conditions, ring closure |

Introduction of the Methoxyacetyl Group at Position 5

The methoxyacetyl substituent is introduced onto the pyrrole ring, typically via acylation reactions targeting the 5-position.

Acylation Strategy

- The 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester intermediate undergoes electrophilic substitution with a suitable methoxyacetylating agent.

- Common reagents include methoxyacetyl chloride or methoxyacetic anhydride under controlled conditions to avoid overreaction or ring degradation.

- Reaction solvents are often inert organic solvents such as dichloromethane or tetrahydrofuran (THF).

- Temperature is maintained at low to moderate levels (0–25 °C) to control regioselectivity and yield.

Reaction Considerations

- The presence of methyl groups at positions 2 and 4 directs electrophilic substitution preferentially to position 5.

- The ethyl ester group remains intact under mild acylation conditions.

- Reaction monitoring by TLC or HPLC ensures completion without side products.

Purification and Characterization

- After synthesis, the product is purified by crystallization or chromatography to achieve high purity (>95%).

- Drying under vacuum removes residual solvents.

- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination of Propionaldehyde | Propionaldehyde, Br2, aprotic solvent (DCM/toluene), 0–50 °C | 2-Bromopropionaldehyde (high yield) | Temperature control critical |

| Pyrrole Ring Formation | 2-Bromopropionaldehyde, ethyl acetoacetate, NH3, 0–50 °C, alkaline | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Mild, scalable, high purity |

| Methoxyacetylation | Methoxyacetyl chloride or anhydride, inert solvent, 0–25 °C | Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | Selective acylation at position 5 |

| Purification | Extraction, drying, crystallization | Pure final compound (>95%) | Standard organic purification |

Research Findings and Industrial Relevance

- The synthetic approach avoids environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate, which are common in other pyrrole syntheses but problematic for scale-up and pollution control.

- The use of readily available and inexpensive starting materials (propionaldehyde, ethyl acetoacetate, ammonia) makes the process cost-effective.

- The method is amenable to large-scale industrial production due to mild conditions, simple workup, and high yields.

- The methoxyacetyl group introduction enhances the compound’s utility in further organic transformations and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biological Studies: The compound can be used in studies of enzyme interactions or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyacetyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The structural uniqueness of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate lies in its methoxyacetyl group. Below is a comparative analysis of analogous pyrrole-3-carboxylates with distinct substituents:

Key Observations :

- Reactivity : The methoxyacetyl group (-COCH2OCH3) offers moderate electron-withdrawing effects, enhancing stability compared to the more reactive chloroacetyl or formyl groups.

- Biological Activity : Compounds like the difluoromethylthio derivative (8e) are explored for antimalarial applications, while the formyl analogue is a critical intermediate in anticancer drug synthesis .

- Synthetic Utility : The chloroacetyl derivative’s reactivity makes it suitable for nucleophilic substitution reactions, whereas the methoxyacetyl variant may serve as a stable precursor for further functionalization .

Physicochemical Properties

- Solubility: Methoxyacetyl’s ether linkage may improve solubility in polar solvents compared to hydrophobic groups like cyclohexylaminomethyl .

Biological Activity

Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial and antifungal activities, along with relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₇N₁O₄

- Molecular Weight : 239.27 g/mol

- CAS Number : 1306739-44-5

This pyrrole derivative features a methoxyacetyl group that may influence its biological interactions and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. The compound's activity against bacterial and fungal strains has been investigated.

Antibacterial Activity

In vitro studies have demonstrated that compounds similar to ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibit varying degrees of antibacterial activity. For instance, certain analogs showed minimum inhibitory concentration (MIC) values as low as 0.039 mg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus . This suggests a promising potential for development into antibacterial agents.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.039 | E. coli |

| Compound B | 0.078 | Staphylococcus aureus |

| Compound C | 0.156 | Klebsiella pneumoniae |

Antifungal Activity

The antifungal properties of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate have also been assessed. In particular, its efficacy against Aspergillus fumigatus was notable, with MIC values reported at 0.039 mg/mL, indicating strong antifungal activity comparable to established antifungal agents .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound D | 0.039 | Aspergillus fumigatus |

| Compound E | 0.156 | Candida albicans |

The mechanism by which ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its biological effects is likely linked to its ability to interact with specific enzymes and cellular targets. Molecular docking studies suggest that this compound may inhibit sterol 14α-demethylase, an enzyme critical for fungal cell membrane synthesis . This interaction can lead to the disruption of fungal growth and survival.

Case Study 1: Antifungal Efficacy in Clinical Isolates

A study evaluated the antifungal efficacy of various pyrrole derivatives against clinical isolates of Aspergillus spp. The results indicated that ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate was among the most effective compounds tested, achieving significant inhibition at low concentrations .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the pyrrole ring significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains, highlighting the importance of chemical structure in determining pharmacological efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?

Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving pyrrole precursors and acylating agents. For example:

- Three-component reactions using aniline derivatives, acetylenedicarboxylates, and aldehydes under mild conditions (e.g., ethanol reflux) yield substituted pyrrole esters. Methoxyacetylation can be achieved via post-synthetic modification using methoxyacetyl chloride .

- Microwave-assisted synthesis may improve reaction efficiency, reducing time and side products .

Key parameters for optimization:

- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rate and regioselectivity.

- Temperature control to avoid decomposition of the methoxyacetyl group.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Answer:

- FTIR: Look for carbonyl stretching vibrations: ester C=O (~1700 cm⁻¹), methoxyacetyl C=O (~1680 cm⁻¹), and pyrrole N-H (~3300 cm⁻¹) .

- NMR:

- HRMS: Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₃H₁₇NO₅ requires m/z 279.1107) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of substitutions in this pyrrole derivative?

Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Reactivity indices (Fukui functions) quantify susceptibility to substitution at specific positions .

Example application:

DFT studies of similar pyrroles show methoxyacetyl groups stabilize intermediates via resonance, directing substitutions to the C-2 and C-4 methyl groups .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Answer:

- X-ray crystallography (e.g., SHELX refinement) provides definitive bond lengths/angles, but discrepancies with NMR/IR may arise due to:

- Validation: Compare experimental data with computed spectra (DFT) to identify artifacts .

Case study:

Crystal structures of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (analog) show planar geometry, but solution NMR reveals slight distortion due to solvent interactions .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions to mitigate side reactions (e.g., over-acylation or pyrrole ring oxidation)?

Answer:

Q. How to distinguish between structural isomers using advanced analytical techniques?

Answer:

- 2D NMR (COSY, NOESY): Correlate proton-proton spatial relationships (e.g., methoxyacetyl vs. ester group proximity) .

- LC-MS/MS: Fragment ions differentiate isomers via distinct cleavage patterns (e.g., m/z 195 → 167 for ester loss) .

- Crystallography: Resolve ambiguity with unit cell parameters and space group symmetry .

Safety and Handling in Academic Settings

Q. What precautions are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.